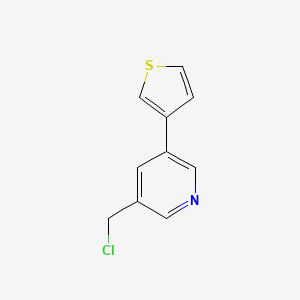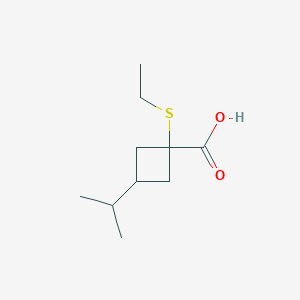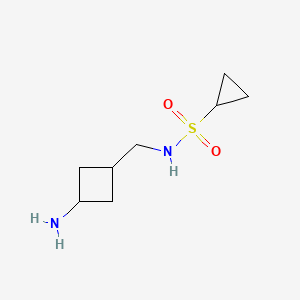
3-(Chloromethyl)-5-(3-thienyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(3-thienyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 3-position and a thienyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3-thienyl)pyridine typically involves the chloromethylation of 5-(3-thienyl)pyridine. One common method is the reaction of 5-(3-thienyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl compound, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-(3-thienyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
3-(Chloromethyl)-5-(3-thienyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-(3-thienyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thienyl group may contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the thienyl group, resulting in different chemical and biological properties.
5-(3-Thienyl)pyridine:
3-(Bromomethyl)-5-(3-thienyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-5-(3-thienyl)pyridine is unique due to the presence of both the chloromethyl and thienyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
特性
CAS番号 |
170859-82-2 |
|---|---|
分子式 |
C10H8ClNS |
分子量 |
209.70 g/mol |
IUPAC名 |
3-(chloromethyl)-5-thiophen-3-ylpyridine |
InChI |
InChI=1S/C10H8ClNS/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4H2 |
InChIキー |
PBMFGHZAEHLCKT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CN=CC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)






![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)

